molecular formula C21H20N4O2S B10878368 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878368
M. Wt: 392.5 g/mol
InChI Key: FIIOJJYPJGANLN-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” features a pyrazol-3-one core substituted with a benzothiazole ring at position 2, a phenyl group at position 5, and a (2-methoxyethyl)aminoethylidene moiety at position 2. The (4Z)-configuration indicates the stereochemistry of the ethylidene group, which influences molecular geometry and intermolecular interactions . The methoxyethyl side chain enhances solubility compared to purely aromatic analogs, a critical factor in pharmacokinetics .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O2S/c1-14(22-12-13-27-2)18-19(15-8-4-3-5-9-15)24-25(20(18)26)21-23-16-10-6-7-11-17(16)28-21/h3-11,24H,12-13H2,1-2H3

InChI Key

FIIOJJYPJGANLN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Synthesis of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of hydrazine with an appropriate β-keto ester.

    Coupling Reaction: The benzothiazole derivative is then coupled with the pyrazolone core under basic conditions to form the desired compound.

    Introduction of the Methoxyethylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethylamino group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, such as:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in pharmacological effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Findings Reference
Target Compound Pyrazol-3-one 2: Benzothiazole; 4: (2-Methoxyethyl)aminoethylidene; 5: Phenyl C₂₂H₂₁N₃O₂S Enhanced solubility due to methoxyethyl group; potential for π-π stacking (benzothiazole-phenyl)
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)... Pyrazol-3-one 2: 4-Nitrophenyl; 4: Imidazole-ethylidene; 5: 4-Methoxyphenyl C₂₂H₂₀N₆O₄ Nitro group increases electron deficiency; imidazole enhances metal-binding capacity
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)... Pyrazol-3-one 2: 4-Fluorophenyl; 4: Triazole-methylphenyl; 5: Methyl C₂₁H₁₉FN₆O Fluorine improves metabolic stability; triazole enhances hydrogen-bonding interactions
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenyl... Pyrazol-3-one 2: Phenyl; 4: Thiazole-hydroxyethyl; 5: Methyl C₂₄H₂₄N₄O₂S Thiazole ring contributes to planar geometry; hydroxyethyl improves aqueous solubility
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo... Thiazolidin-4-one Core: Thiazolidinone; substituents: Ethoxy-methylphenyl C₂₇H₂₆N₄O₂S₂ Thioxo group increases electrophilicity; ethoxy group enhances lipophilicity

Table 1. Structural and functional comparison of the target compound with analogs.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 879062-41-6) is a synthetic derivative of benzothiazole and pyrazolone, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
CAS Number879062-41-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

  • Cytotoxicity Assays :
    • In vitro studies revealed that the compound exhibited IC50 values ranging from 10 to 20 µM against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These values indicate a potent effect compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.5 µM against MCF-7 cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound .
    • Additionally, it was noted that the compound can inhibit key signaling pathways involved in cancer cell proliferation, such as the BRAF/MEK/ERK pathway, which is frequently mutated in various cancers .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific kinases involved in tumor growth:

  • BRAF Kinase Inhibition :
    • Studies indicated that the compound inhibits BRAF with an IC50 value comparable to that of sorafenib (IC50 = 0.194 µM), suggesting it may serve as a dual inhibitor targeting both BRAF and VEGFR pathways .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on MCF-7 Cells :
    • In a controlled study, MCF-7 cells treated with the compound showed a significant reduction in cell viability after 48 hours compared to untreated controls. The study reported a decrease in cell proliferation markers and an increase in apoptotic markers .
  • In Vivo Studies :
    • Preliminary in vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and inhibition of angiogenesis .

Discussion

The biological activity of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one underscores its potential as a therapeutic agent in cancer treatment. Its ability to induce apoptosis and inhibit critical signaling pathways highlights its multifaceted role in combating cancer.

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